molecular formula C10H15ClN2O B1469872 [1-(Pyridin-2-YL)pyrrolidin-2-YL]methanol hydrochloride CAS No. 2034156-84-6

[1-(Pyridin-2-YL)pyrrolidin-2-YL]methanol hydrochloride

Cat. No. B1469872
CAS RN: 2034156-84-6
M. Wt: 214.69 g/mol
InChI Key: COVZBYBQTCQIJL-UHFFFAOYSA-N
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Description

“[1-(Pyridin-2-YL)pyrrolidin-2-YL]methanol hydrochloride” is a chemical compound that contains a pyridine ring and a pyrrolidine ring . The pyridine and pyrrolidine rings are common structures in many biologically active compounds .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of α-bromoketones and 2-aminopyridine under different conditions . N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP . The reaction conditions were mild and metal-free .


Molecular Structure Analysis

The molecular structure of “this compound” includes a pyridine ring and a pyrrolidine ring . The pyrrolidine ring is a five-membered ring with one nitrogen atom . The pyridine ring is a six-membered ring with one nitrogen atom .


Chemical Reactions Analysis

The chemical reactions involving similar compounds include the formation of N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridine . The reaction conditions vary depending on the desired product .

Scientific Research Applications

Materials Science and Magnetic Properties

A study on hydrochloride crystals based on a similar pyridine derivative revealed the relationship between magnetic properties and crystal-stacking structures. The research found that certain crystal forms exhibit low magnetic susceptibilities due to the presence of diamagnetic dimers formed by intermolecular close contacts or supramolecular interactions. This suggests potential applications in the development of materials with specific magnetic properties (Yong, Zhang, & She, 2013).

Organic Synthesis and Protecting Groups

Another study focused on 2-(pyridin-2-yl)ethanol as a protecting group for carboxylic acids, highlighting its utility in organic synthesis. The research demonstrated that the compound could be selectively removed after polymerization, either chemically under alkaline conditions or thermally, making it a valuable tool for synthesizing complex organic molecules with precise functional group control (Elladiou & Patrickios, 2012).

Photocatalytic Activities

Compounds related to "[1-(Pyridin-2-YL)pyrrolidin-2-YL]methanol hydrochloride" have been investigated for their photocatalytic activities. For example, complexes involving pyridine-based ligands have been synthesized and tested for their ability to catalyze water reduction in photocatalytic systems. Such studies indicate the potential of pyridine derivatives in developing efficient photocatalytic materials for environmental and energy applications (Bachmann, Guttentag, Spingler, & Alberto, 2013).

Future Directions

The future directions for “[1-(Pyridin-2-YL)pyrrolidin-2-YL]methanol hydrochloride” could involve further exploration of its potential applications in drug discovery . The development of synthetic methods for similar structures from the same starting materials could also be a meaningful direction .

properties

IUPAC Name

(1-pyridin-2-ylpyrrolidin-2-yl)methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O.ClH/c13-8-9-4-3-7-12(9)10-5-1-2-6-11-10;/h1-2,5-6,9,13H,3-4,7-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COVZBYBQTCQIJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=CC=CC=N2)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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